Chlorantraniliprole
Overview
Description
Chlorantraniliprole is a synthetic insecticide belonging to the anthranilic diamide class. It was developed by DuPont and is known for its novel mode of action, which targets the ryanodine receptors in insects. This compound is highly effective against a wide range of pests, including those from the orders Lepidoptera (moths), Coleoptera (beetles), Diptera (flies), and Isoptera (termites) . This compound is characterized by its low toxicity to mammals and its selectivity towards insect ryanodine receptors .
Mechanism of Action
Target of Action
Chlorantraniliprole primarily targets the ryanodine receptors in muscles . These receptors play a crucial role in regulating calcium ion concentration within muscle cells .
Mode of Action
This compound binds to the ryanodine receptors, causing these receptors to leak calcium . This leakage disrupts the normal functioning of the muscles, leading to paralysis and ultimately death of the insect .
Biochemical Pathways
This compound affects several biochemical pathways. It impacts genes encoding for detoxification enzymes, cuticle proteins, and key enzymes involved in chitin metabolism . These changes are associated with metabolic resistance . Additionally, it has been found to be involved in cytochrome P450- and glutathione metabolism-related pathways .
Pharmacokinetics
The absorption of this compound is rapid, incomplete, and dose-dependent . For instance, at a single dose of 10 mg/kg body weight, absorption was about 73–85%, with 18–30% being excreted in the urine and 49–53% being excreted in the bile within 48 hours . This compound is extensively metabolized through various processes including hydroxylation, N-demethylation, nitrogen-to-carbon cyclization, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation .
Result of Action
The binding of this compound to ryanodine receptors leads to muscle paralysis and death in insects . On a molecular level, exposure to this compound results in the differential expression of a large number of genes . These include genes encoding for detoxification enzymes, cuticle proteins, and key enzymes involved in chitin metabolism . On a cellular level, this compound exposure leads to calcium leakage in muscle cells, disrupting their normal function .
Action Environment
This compound tends to be highly persistent in the environment . It has a low aqueous solubility and a low volatility . It is highly toxic to aquatic invertebrates, moderately toxic to birds and aquatic plants, and has a low toxicity to bees and earthworms . Therefore, environmental factors such as the presence of water bodies, types of flora and fauna, and the specific ecosystem can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Chlorantraniliprole plays a crucial role in biochemical reactions by targeting the ryanodine receptors in insect muscles. These receptors are calcium channels that regulate muscle contraction. This compound binds to these receptors, causing an uncontrolled release of calcium ions, leading to muscle paralysis and ultimately the death of the insect . The compound interacts with various enzymes and proteins involved in calcium signaling pathways, disrupting normal cellular functions.
Cellular Effects
This compound affects various types of cells, particularly muscle cells in insects. By binding to ryanodine receptors, it disrupts calcium homeostasis, leading to prolonged muscle contraction and paralysis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In non-target organisms, the effects are minimal due to the selective nature of this compound for insect ryanodine receptors.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to ryanodine receptors, which are calcium channels in the sarcoplasmic reticulum of muscle cells . This binding causes a persistent release of calcium ions into the cytoplasm, leading to muscle contraction and paralysis. The compound’s selectivity for insect ryanodine receptors over mammalian receptors ensures its effectiveness and safety in pest control.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard conditions, but its degradation products can influence long-term cellular functions . Studies have shown that this compound maintains its insecticidal activity for extended periods, ensuring prolonged pest control.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively controls insect pests without causing significant harm to non-target organisms . At high doses, toxic effects such as muscle paralysis and respiratory failure can occur. Threshold effects have been observed, indicating the importance of proper dosage in pest management.
Metabolic Pathways
This compound is metabolized through various pathways, including hydroxylation, demethylation, and glucuronidation . These metabolic processes involve enzymes such as cytochrome P450s, which play a role in the detoxification and elimination of the compound. The metabolic pathways ensure that this compound is efficiently processed and excreted from the organism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through binding to specific proteins and transporters . These interactions facilitate its localization to target sites, such as the ryanodine receptors in muscle cells. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity.
Subcellular Localization
This compound is primarily localized in the sarcoplasmic reticulum of muscle cells, where it exerts its insecticidal effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effectiveness in disrupting calcium homeostasis and causing muscle paralysis.
Preparation Methods
Chlorantraniliprole can be synthesized through several methods. One efficient and environmentally friendly method involves a one-pot reaction starting from 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This compound is reacted with a variant of anthranilic acid (methyl 2-amino-5-chloro-3-methylbenzoate) under mild conditions to yield this compound . Another method involves the use of methane sulfonyl chloride as a reagent for amide coupling in the presence of pyridine or substituted pyridines as bases in acetonitrile as a solvent . These methods are designed to be cost-effective and produce fewer by-products, making them suitable for industrial production.
Chemical Reactions Analysis
Chlorantraniliprole undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles, resulting in the replacement of certain functional groups.
Photochemical Reactions: This compound can degrade under sunlight, with the degradation rate influenced by the pH of the solution.
Scientific Research Applications
Chlorantraniliprole has a wide range of applications in scientific research:
Agriculture: It is extensively used as an insecticide to control pests in crops such as fruits, vegetables, rice, and cotton.
Pest Management: Research has shown its effectiveness in controlling stored-product pests like Sitophilus oryzae and Sitophilus zeamais.
Nanotechnology: This compound has been incorporated into nano-microcapsules to enhance its efficacy and reduce environmental impact.
Toxicology Studies: Its low mammalian toxicity makes it a subject of interest in toxicology studies to understand its safety profile.
Comparison with Similar Compounds
Chlorantraniliprole is often compared with other insecticides such as indoxacarb, emamectin benzoate, spinetoram, spinosad, and methomyl . While all these compounds are effective against various pests, this compound stands out due to its unique mode of action, low mammalian toxicity, and high selectivity towards insect ryanodine receptors. This makes it a preferred choice in integrated pest management programs.
Similar Compounds
- Indoxacarb
- Emamectin benzoate
- Spinetoram
- Spinosad
- Methomyl
This compound’s unique properties and effectiveness make it a valuable tool in pest control and agricultural practices.
Properties
IUPAC Name |
5-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrCl2N5O2/c1-9-6-10(20)7-11(17(27)22-2)15(9)24-18(28)13-8-14(19)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOVNZZNOMJUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrCl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044345 | |
Record name | Chlorantraniliprole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility in acetone 3.4, acetonitrile 0.71, dichloromethane 2.48, ethyl acetate 1.14, methanol 1.71 (all in g/L), In water, 0.9-1.0 mg/L at 20 °C, pH 7 | |
Record name | Chlorantraniliprole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1589 (95.9%); 1.507 (99.2%) at 20 °C | |
Record name | Chlorantraniliprole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Chlorantraniliprole is a novel anthranilic diamide insecticide that functions via activation of the insect ryanodine receptors within the sarcoplasmic reticulum causing impaired regulation of muscle contraction. Ryanodine receptor channels regulate the release of internal calcium stores and are important in muscle contraction. Sustained release of calcium levels within the cytosol leads to muscle contraction, paralysis and eventual death of the organism. While insects possess a single form of the ryanodine receptor distributed in muscle and neuronal tissue, mammals possess three forms which are widely distributed in muscle and nonmuscle tissues. Chlorantraniliprole, along with other anthranilic diamide compounds tested, exhibits >500-fold in vitro differential selectivity for insect ryanodine receptors over those of the mammals. | |
Record name | Chlorantraniliprole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine, crystalline, off-white powder | |
CAS No. |
500008-45-7 | |
Record name | Chlorantraniliprole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500008-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorantraniliprole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500008457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorantraniliprole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORANTRANILIPROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622AK9DH9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chlorantraniliprole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
208-210 °C | |
Record name | Chlorantraniliprole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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